molecular formula C20H23F3N2O B1214470 (5-ethyl-1-azabicyclo[2.2.2]octan-7-yl)-[7-(trifluoromethyl)quinolin-4-yl]methanol CAS No. 38199-17-6

(5-ethyl-1-azabicyclo[2.2.2]octan-7-yl)-[7-(trifluoromethyl)quinolin-4-yl]methanol

Katalognummer: B1214470
CAS-Nummer: 38199-17-6
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: QFVZIFGMGPEWHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-ethyl-1-azabicyclo[222]octan-7-yl)-[7-(trifluoromethyl)quinolin-4-yl]methanol is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-ethyl-1-azabicyclo[2.2.2]octan-7-yl)-[7-(trifluoromethyl)quinolin-4-yl]methanol typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline ring can be synthesized through various methods, including the Skraup synthesis or Friedländer synthesis, which involve the condensation of aniline derivatives with ketones or aldehydes under acidic conditions.

The bicyclic structure, 1-azabicyclo[222]octane, can be synthesized through a series of cyclization reactions starting from simple amines and alkenes

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the employment of catalysts to enhance reaction rates and selectivity. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(5-ethyl-1-azabicyclo[2.2.2]octan-7-yl)-[7-(trifluoromethyl)quinolin-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the quinoline ring would produce tetrahydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (5-ethyl-1-azabicyclo[2.2.2]octan-7-yl)-[7-(trifluoromethyl)quinolin-4-yl]methanol is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Its bicyclic structure and quinoline moiety make it a candidate for drug design and development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Quinoline derivatives are known for their antimicrobial and antimalarial properties, and the addition of the bicyclic structure could enhance these effects or introduce new biological activities.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of (5-ethyl-1-azabicyclo[2.2.2]octan-7-yl)-[7-(trifluoromethyl)quinolin-4-yl]methanol would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The quinoline moiety could intercalate with DNA or inhibit enzymes involved in nucleic acid synthesis, while the bicyclic structure could enhance binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, known for their antimalarial properties.

    Bicyclic Amines: Compounds like tropane alkaloids, which have pharmacological effects on the nervous system.

Uniqueness

The uniqueness of (5-ethyl-1-azabicyclo[2.2.2]octan-7-yl)-[7-(trifluoromethyl)quinolin-4-yl]methanol lies in its combination of a quinoline moiety with a bicyclic structure and a trifluoromethyl group. This combination could result in unique chemical and biological properties not found in other similar compounds.

Eigenschaften

CAS-Nummer

38199-17-6

Molekularformel

C20H23F3N2O

Molekulargewicht

364.4 g/mol

IUPAC-Name

(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-[7-(trifluoromethyl)quinolin-4-yl]methanol

InChI

InChI=1S/C20H23F3N2O/c1-2-12-11-25-8-6-13(12)9-18(25)19(26)16-5-7-24-17-10-14(20(21,22)23)3-4-15(16)17/h3-5,7,10,12-13,18-19,26H,2,6,8-9,11H2,1H3

InChI-Schlüssel

QFVZIFGMGPEWHZ-UHFFFAOYSA-N

SMILES

CCC1CN2CCC1CC2C(C3=C4C=CC(=CC4=NC=C3)C(F)(F)F)O

Kanonische SMILES

CCC1CN2CCC1CC2C(C3=C4C=CC(=CC4=NC=C3)C(F)(F)F)O

Synonyme

7'-trifluoromethyldihydrocinchonidine
7'-trifluoromethyldihydrocinchonidine dihydrochloride, (8alpha,9R)-isomer
7'-trifluoromethyldihydrocinchonidine dihydrochloride, (9S-(+-))-isomer
7'-trifluoromethyldihydrocinchonidine, (8alpha,9R)-isomer
Ro 20-7776-001
WR-199426

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.